5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile

Catalog No.
S3021869
CAS No.
929450-83-9
M.F
C14H9BrClNO
M. Wt
322.59
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile

CAS Number

929450-83-9

Product Name

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzonitrile

Molecular Formula

C14H9BrClNO

Molecular Weight

322.59

InChI

InChI=1S/C14H9BrClNO/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7H,9H2

InChI Key

CKQOGLQPVGOJJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C#N)Cl

Solubility

not available

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Summary of Application: The compound “5-bromo-2-aryl benzimidazoles” has been synthesized and evaluated for its potential as an α-glucosidase inhibitor. This class of compounds is of interest due to their wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, antioxidant, antiinflammatory, antihypertensive, anticoagulant, antidiabetic, antiallergic, antihistaminic, antitubercular, anti-HIV, antihelmentic, antidepressant, and analgesic activity .

Results/Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Especially, one compound (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

Application in Pharmaceutical Chemistry

Field: Pharmaceutical Chemistry

Methods of Application/Experimental Procedures: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Results/Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application in Biochemical Research

Field: Biochemical Research

Summary of Application: “5-Bromo-2-((2-chlorobenzyl)oxy)benzaldehyde” is used in biochemical research .

Application in Industrial Process Scale-Up

Field: Industrial Chemistry

Methods of Application/Experimental Procedures: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The preparation was run successfully on approximately 70 kg/batch .

Application in Biochemical Research

Summary of Application: “5-Bromo-2- [ (2-chlorobenzyl)oxy]benzaldehyde” is used in biochemical research .

Molecular Structure Analysis

5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is an aromatic molecule containing a central benzene ring. The structure can be broken down as follows:

  • Bromine (Br): Attached at the 5th position of the benzene ring, adding weight and affecting electronic properties.
  • Cyano group (C≡N): Attached to the benzene ring at the 2nd position. This introduces a nitrile functional group, which can be reactive.
  • 2-Chlorobenzyl oxy group (CH2-C6H4-Cl-O-): This linker connects the benzyl group (a benzene ring with a methylene bridge -CH2-) to the benzene ring at the 2nd position through an ether linkage (C-O-C). The chlorine atom is positioned at the second carbon of the benzyl group.

Chemical Reactions Analysis

  • Nucleophilic substitution: The cyano group can potentially undergo nucleophilic substitution reactions with strong nucleophiles, replacing the nitrile group with another functional group.
  • Hydrolysis: The ether linkage might be susceptible to hydrolysis under acidic or basic conditions, breaking the bond between the benzyl group and the benzene ring.

Physical And Chemical Properties Analysis

No data on physical and chemical properties like melting point, boiling point, or solubility is currently available for 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile.

There is no scientific literature available on the mechanism of action of 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile.

  • Bromine: Bromine can be a skin and respiratory irritant [].
  • Chlorine: Chlorine can also be irritating to the skin and respiratory system [].
  • Nitrile group: Some nitrile containing compounds can be toxic [].

XLogP3

4.4

Dates

Modify: 2023-08-17

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